

# Application Note: $^1\text{H}$ NMR Analysis of 2-Methoxy-1-methyl-3-vinylbenzene

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## Compound of Interest

Compound Name: 2-Methoxy-1-methyl-3-vinylbenzene

Cat. No.: B3142163

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This document provides a detailed guide to the  $^1\text{H}$  NMR analysis of **2-Methoxy-1-methyl-3-vinylbenzene**. It includes predicted spectral data based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. A comprehensive protocol for sample preparation and spectral acquisition is also provided.

## Predicted $^1\text{H}$ NMR Data

Note: The following data is predicted based on the analysis of similar compounds and established chemical shift and coupling constant values. Experimental verification is recommended.

Structure:

```
graph "2_Methoxy_1_methyl_3_vinylbenzene" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
  C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"];
  C2 [label="C", pos="-0.87,0.5!", fontsize=12, fontcolor="#202124"];
  C3 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"];
  C4 [label="C", pos="0,-1!", fontsize=12, fontcolor="#202124"];
  C5 [label="C", pos="0.87,-0.5!", fontsize=12, fontcolor="#202124"];
  C6 [label="C", pos="0.87,0.5!", fontsize=12, fontcolor="#202124"];
  C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
  C1_H [label="H", pos="0,1.5!", fontsize=12, fontcolor="#EA4335"];
  C2_sub [label="OCH3", pos="-1.6,0.9!", fontsize=12, fontcolor="#34A853"];
  C3_sub [label="CH3", pos="-1.6,-0.9!", fontsize=12, fontcolor="#4285F4"];
```

```
C4_H [label="H", pos="0,-1.5!", fontsize=12, fontcolor="#EA4335"];
C5_H [label="H", pos="1.5,-0.5!", fontsize=12, fontcolor="#EA4335"];
C6_vinyl [label="CH=CH2", pos="1.8,0.5!", fontsize=12, fontcolor="#FBBC05"];
C1 -- C1_H;
C2 -- C2_sub;
C3 -- C3_sub;
C4 -- C4_H;
C5 -- C5_H;
C6 -- C6_vinyl;
}
```

Caption: Chemical structure of **2-Methoxy-1-methyl-3-vinylbenzene**.

Predicted  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~7.20	dd	$J \approx 17.6, 10.9$	1H	-CH=CH <sub>2</sub>
2	~7.05	d	$J \approx 7.8$	1H	Ar-H
3	~6.90	t	$J \approx 7.8$	1H	Ar-H
4	~6.85	d	$J \approx 7.8$	1H	Ar-H
5	~5.75	d	$J \approx 17.6$	1H	-CH=CH <sub>2</sub> (trans)
6	~5.25	d	$J \approx 10.9$	1H	-CH=CH <sub>2</sub> (cis)
7	~3.85	s	-	3H	-OCH <sub>3</sub>
8	~2.30	s	-	3H	Ar-CH <sub>3</sub>

## Experimental Protocol

This protocol outlines the steps for preparing a sample of **2-Methoxy-1-methyl-3-vinylbenzene** and acquiring a  $^1\text{H}$  NMR spectrum.

### 1. Sample Preparation

- Materials:

- **2-Methoxy-1-methyl-3-vinylbenzene**

- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v tetramethylsilane (TMS)

- NMR tube (5 mm)

- Pasteur pipette

- Vial

- Procedure:

- Weigh approximately 5-10 mg of **2-Methoxy-1-methyl-3-vinylbenzene** into a clean, dry vial.

- Using a Pasteur pipette, add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  with TMS to the vial.

- Gently swirl the vial to dissolve the compound completely.

- Transfer the solution into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

## 2. NMR Spectrometer Setup and Data Acquisition

- Instrument: 400 MHz NMR Spectrometer

- Software: Standard spectrometer control software

- Procedure:

- Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

- Place the sample in the magnet.

- Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .

- Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

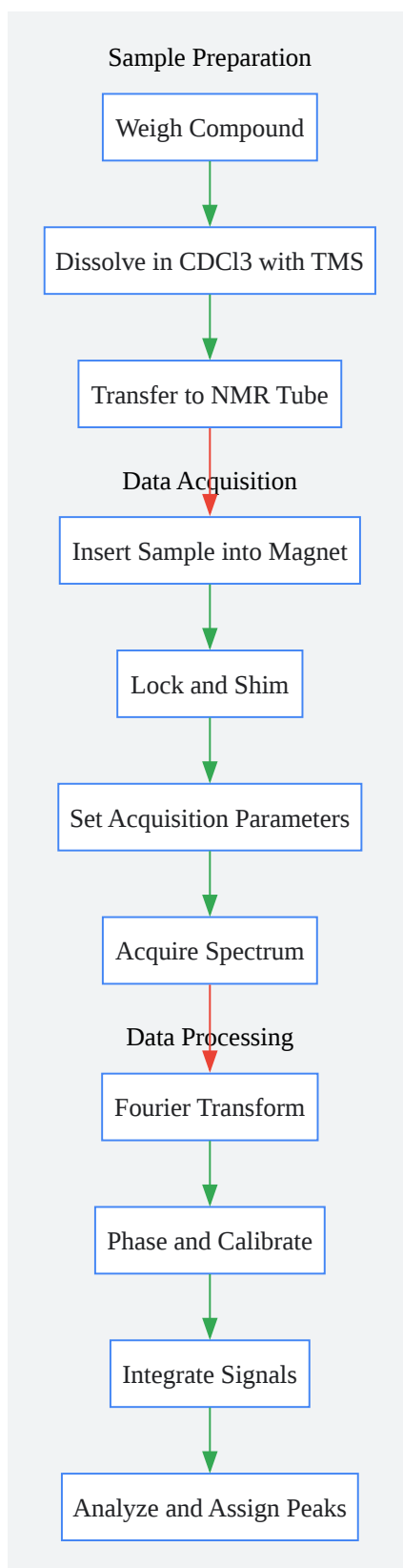
- Set the following acquisition parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans (NS): 16 (can be adjusted based on sample concentration)
- Receiver Gain (RG): Set automatically or adjust manually to avoid clipping the free induction decay (FID).
- Acquisition Time (AQ): ~3-4 seconds
- Relaxation Delay (D1): 1-2 seconds
- Spectral Width (SW): ~16 ppm (centered around 6 ppm)
- Acquire the  $^1\text{H}$  NMR spectrum.

### 3. Data Processing

- Apply a Fourier transform to the FID.
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate all the signals.
- Pick the peaks and determine the chemical shifts and coupling constants.

## Logical Workflow



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Caption: Workflow for  $^1\text{H}$  NMR analysis.

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